5-Methoxy-6-methylpyridine-3-carbaldehyde
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Overview
Description
5-Methoxy-6-methylpyridine-3-carbaldehyde: is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a methyl group at the 6-position, and an aldehyde group at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-methylpyridine-3-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the introduction of the methoxy and methyl groups followed by the formylation at the 3-position. Specific reaction conditions such as the use of appropriate catalysts, solvents, and temperature control are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-6-methylpyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Methoxy-6-methylpyridine-3-carboxylic acid.
Reduction: 5-Methoxy-6-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methoxy-6-methylpyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methylpyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
Comparison with Similar Compounds
- 6-Methoxy-2-pyridinecarboxaldehyde
- 6-Methoxy-3-pyridinecarboxaldehyde
- 5-Methoxy-2-methylpyridine-3-carbaldehyde
Comparison: 5-Methoxy-6-methylpyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups. The presence of both methoxy and methyl groups at distinct positions on the pyridine ring influences its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
5-methoxy-6-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-8(11-2)3-7(5-10)4-9-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXSLBBSBWNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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